molecular formula C9H16O B12448478 6-Nonenal, (6Z)- CAS No. 6728-35-4

6-Nonenal, (6Z)-

Cat. No.: B12448478
CAS No.: 6728-35-4
M. Wt: 140.22 g/mol
InChI Key: RTNPCOBSXBGDMO-UHFFFAOYSA-N
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Description

It is a colorless liquid with a characteristic melon-like odor and is commonly found in the aroma of muskmelon fruits . This compound is part of the aldehyde family and is known for its role in flavor and fragrance industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Nonenal, (6Z)-, can be synthesized through various methods. One common synthetic route involves the bromination of 5-octene-1-ol, followed by the preparation of the appropriate Grignard reagent. This Grignard reagent is then treated with triethyl orthoformate and subsequently hydrolyzed to yield 6-Nonenal .

Industrial Production Methods

Industrial production of 6-Nonenal, (6Z)-, often involves the use of lipoxygenase-catalyzed reactions. This enzyme converts γ-lineolenic acid into hydroperoxides, which are then cleaved by hydroperoxide lyase to form the corresponding cis-aldehydes .

Chemical Reactions Analysis

Types of Reactions

6-Nonenal, (6Z)-, undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common nucleophiles include Grignard reagents and organolithium compounds.

Major Products Formed

    Oxidation: Nonanoic acid.

    Reduction: 6-Nonen-1-ol.

    Substitution: Various substituted nonenal derivatives.

Scientific Research Applications

6-Nonenal, (6Z)-, has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.

    Biology: Studied for its role in the biosynthesis of natural products and its interaction with enzymes.

    Medicine: Investigated for its potential therapeutic properties and its role in the human body’s metabolic pathways.

    Industry: Widely used in the flavor and fragrance industry due to its characteristic odor.

Mechanism of Action

The mechanism of action of 6-Nonenal, (6Z)-, involves its interaction with various molecular targets and pathways. It is thought to be biosynthesized from γ-lineolenic acid catalyzed by lipoxygenase. The lipoxygenase converts alkene groups into hydroperoxides, which cleave by hydroperoxide lyase into the corresponding cis-aldehydes . This mechanism is consistent with the rapid formation of hydroperoxides when the compound is exposed to air.

Comparison with Similar Compounds

6-Nonenal, (6Z)-, can be compared with other similar compounds such as:

The uniqueness of 6-Nonenal, (6Z)-, lies in its characteristic melon-like odor and its significant role in the flavor and fragrance industry.

Properties

CAS No.

6728-35-4

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

non-6-enal

InChI

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,9H,2,5-8H2,1H3

InChI Key

RTNPCOBSXBGDMO-UHFFFAOYSA-N

Canonical SMILES

CCC=CCCCCC=O

Origin of Product

United States

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